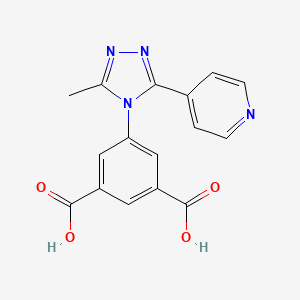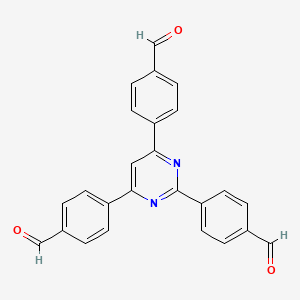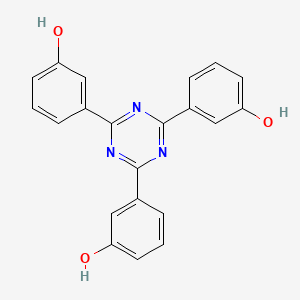
3,3',3''-(1,3,5-Triazine-2,4,6-triyl)triphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’‘-(1,3,5-Triazine-2,4,6-triyl)triphenol is an organic compound that belongs to the class of triazine derivatives This compound is characterized by a triazine ring substituted with three phenol groups at the 3, 3’, and 3’’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol typically involves the reaction of cyanuric chloride with phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by phenol groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Formation of quinones.
Reduction: Reduced triazine derivatives.
Substitution: Nitro or sulfonated derivatives of the phenol groups.
Scientific Research Applications
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers, dyes, and other functional materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phenol groups can also participate in hydrogen bonding and other interactions that enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: Similar triazine core but with aldehyde groups instead of phenol groups.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Contains aniline groups instead of phenol groups.
Uniqueness
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol is unique due to its combination of a triazine core with phenol groups, which imparts specific chemical reactivity and stability. This makes it particularly useful in applications requiring robust and reactive materials.
Properties
IUPAC Name |
3-[4,6-bis(3-hydroxyphenyl)-1,3,5-triazin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-16-7-1-4-13(10-16)19-22-20(14-5-2-8-17(26)11-14)24-21(23-19)15-6-3-9-18(27)12-15/h1-12,25-27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIZEYVBKJDTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=NC(=N2)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
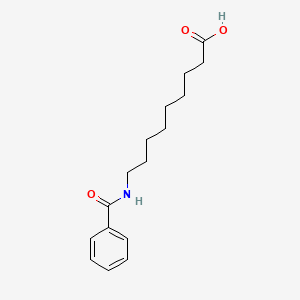
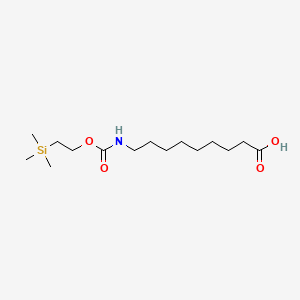
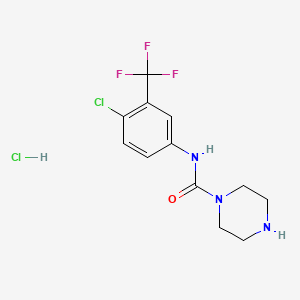
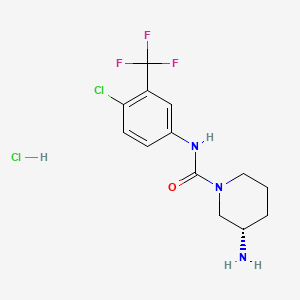
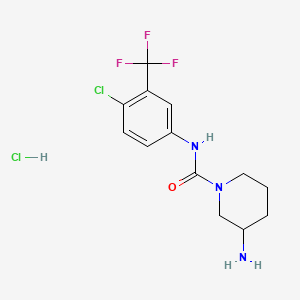

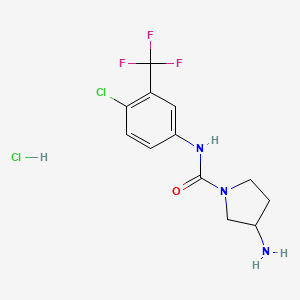
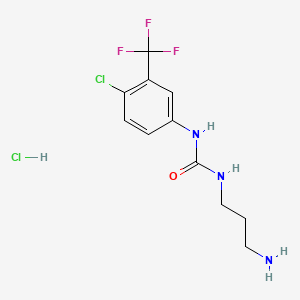
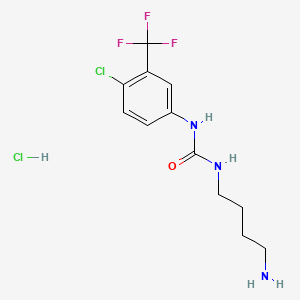
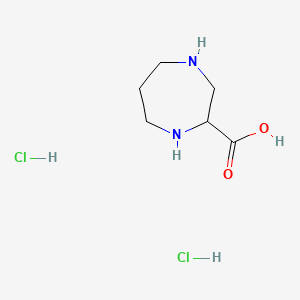
![4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid](/img/structure/B8243888.png)
